molecular formula C19H17ClN4O2S3 B12152915 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

Cat. No.: B12152915
M. Wt: 465.0 g/mol
InChI Key: TVJHILWMAGXKJL-AALPXBCWSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the thiadiazole intermediate.

    Final Coupling: The final step involves coupling the furan-containing intermediate with the thiadiazole intermediate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or the double bonds, leading to the formation of amines or saturated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and saturated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as thermal stability, chemical resistance, or electronic properties.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the furan ring could play a role in binding to the target, while the chlorophenyl group may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl methyl sulfone: This compound shares the chlorophenyl group and sulfur atoms but lacks the thiadiazole and furan rings.

    2,5-Bis(aminomethyl)furan: This compound contains the furan ring but lacks the thiadiazole and chlorophenyl groups.

Uniqueness

The uniqueness of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide lies in its combination of structural features. The presence of both the thiadiazole and furan rings, along with the chlorophenyl group, provides a unique scaffold that can be exploited for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H17ClN4O2S3

Molecular Weight

465.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H17ClN4O2S3/c1-13(9-15-6-4-8-26-15)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-14-5-2-3-7-16(14)20/h2-10H,11-12H2,1H3,(H,22,25)/b13-9+,21-10-

InChI Key

TVJHILWMAGXKJL-AALPXBCWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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